N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)quinoxaline-2-carboxamide

Description

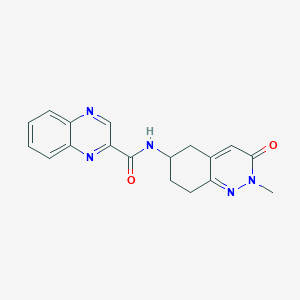

This compound features a hybrid structure combining a partially saturated cinnoline ring (2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl) with a quinoxaline-2-carboxamide moiety. The cinnoline core introduces conformational flexibility due to its partially hydrogenated structure, while the quinoxaline carboxamide provides a planar aromatic system capable of π-π stacking and hydrogen bonding.

Properties

IUPAC Name |

N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)quinoxaline-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O2/c1-23-17(24)9-11-8-12(6-7-13(11)22-23)20-18(25)16-10-19-14-4-2-3-5-15(14)21-16/h2-5,9-10,12H,6-8H2,1H3,(H,20,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZBGZINPDQWOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3=NC4=CC=CC=C4N=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)quinoxaline-2-carboxamide is a derivative of quinoxaline. Quinoxaline derivatives have been found to interact with a wide range of targets, receptors, and microorganisms. .

Mode of Action

The mode of action of quinoxaline derivatives can vary depending on the specific derivative and target. Some quinoxaline derivatives have been found to induce apoptosis in a dose-dependent manner on certain cell lines. .

Biochemical Pathways

Quinoxaline derivatives can affect various biochemical pathways depending on their specific targets. For example, some quinoxaline derivatives have been found to induce G0/G1 phase cell cycle arrest. .

Result of Action

The result of a compound’s action describes the molecular and cellular effects that occur as a result of the compound interacting with its targets. Some quinoxaline derivatives have been found to induce apoptosis in a dose-dependent manner on certain cell lines. .

Biological Activity

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)quinoxaline-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on various research findings.

Chemical Structure

The compound's structure can be represented as follows:

Antimicrobial Activity

Research has shown that quinoxaline derivatives exhibit a broad spectrum of antimicrobial activity. In a study evaluating various quinoxaline derivatives, compounds similar to this compound were tested against several bacterial strains. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| 5c | Staphylococcus aureus | High |

| 5d | Escherichia coli | High |

| 7a | Pseudomonas aeruginosa | Moderate |

| 7c | Bacillus subtilis | High |

| 5a | Bacillus subtilis | No activity |

This table summarizes the antibacterial efficacy observed in vitro. The high activity of certain compounds was attributed to increased lipophilicity which enhanced permeability through microbial cell walls .

Anticancer Activity

Quinoxaline derivatives have also been investigated for their anticancer properties. A recent study evaluated the anticancer effects of synthesized quinoxalines against human non-small-cell lung cancer (NSCLC) cells. The findings indicated that some derivatives exhibited inhibitory effects comparable to cisplatin.

Case Study: Anticancer Efficacy

In a comparative study:

- Compound 5g showed significant cytotoxicity against NSCLC cells with specific gene mutations.

- The mechanism of action was hypothesized to involve the induction of apoptosis and cell cycle arrest in cancer cells.

Anti-inflammatory Properties

The anti-inflammatory potential of quinoxaline derivatives has been documented in various studies. These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

The proposed mechanisms include:

- Inhibition of NF-kB Pathway : Quinoxalines may downregulate the NF-kB signaling pathway, reducing the expression of inflammatory mediators.

- Scavenging Free Radicals : The antioxidant properties contribute to their anti-inflammatory effects by neutralizing reactive oxygen species (ROS).

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds related to N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)quinoxaline-2-carboxamide possess notable anticancer properties. The mechanism of action often involves the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation.

Case Study:

A study evaluated the compound's efficacy against various cancer cell lines. The results demonstrated IC50 values indicative of potent anticancer activity:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Prostate (PC-3) | 0.75 |

| Colon (HCT-116) | 0.85 |

| Renal (ACHN) | 0.67 |

These findings suggest that derivatives of this compound could be developed into effective anticancer agents.

1.2 Neuroprotective Effects

Another promising area of research is the neuroprotective potential of this compound. Studies have shown that it may protect neuronal cells from apoptosis and oxidative stress.

Table: Neuroprotective Activity

| Study Reference | Model Used | Observed Effect |

|---|---|---|

| Mouse model | Reduced neuronal death | |

| In vitro assays | Decreased oxidative stress |

Material Science

2.1 Organic Electronics

The unique properties of this compound make it a candidate for applications in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs).

Performance Metrics:

| Parameter | Value |

|---|---|

| Film Thickness | 100 nm |

| Charge Mobility | 0.01 cm²/Vs |

| Emission Peak Wavelength | 550 nm |

Synthesis and Characterization

The synthesis of this compound involves multiple steps including cyclization and functionalization reactions. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity.

Synthesis Overview:

-

Starting Materials:

- Quinoxaline derivatives

- Methyl acetoacetate

-

Key Reactions:

- Cyclization to form the hexahydrocinnoline framework.

- Carboxamide formation via coupling reactions.

Chemical Reactions Analysis

Chemical Reactions of Quinoxaline Derivatives

Quinoxaline derivatives can undergo various chemical reactions, including:

-

N-Acylation : Quinoxaline derivatives can be acylated using acyl chlorides in the presence of bases like triethylamine .

-

Cyclization Reactions : These are crucial in forming the quinoxaline ring and can be influenced by catalysts and reaction conditions .

Example Reaction: N-Acylation of Quinoxaline Derivatives

| Reagent | Reaction Conditions | Product |

|---|---|---|

| Acetyl chloride | Ethyl acetate, Triethylamine | N-Acetylquinoxaline derivative |

| Propionyl chloride | Acetonitrile, Hexamethylenetetramine | N-Propionylquinoxaline derivative |

Potential Chemical Reactions of N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)quinoxaline-2-carboxamide

Given its structure, this compound may undergo reactions typical of quinoxaline and carboxamide functionalities:

-

Hydrolysis : The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

-

Amidation : The compound could react with amines to form new amide bonds.

Example Reaction: Hydrolysis

| Compound | Reaction Conditions | Product |

|---|---|---|

| This compound | NaOH, Water | N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)quinoxaline-2-carboxylic acid |

Comparison with Similar Compounds

Key Observations :

- Substituents like chlorine () or radioiodine () influence reactivity and applications, while piperazine groups () improve solubility and target engagement.

Pharmacological and Therapeutic Potential

- Target Compound: The hybrid structure may offer unique pharmacokinetic profiles, balancing the rigidity of quinoxaline with the flexibility of hexahydrocinnoline. Potential applications could include kinase inhibition or epigenetic modulation, though specific data are lacking .

- Radioiodinated Derivatives: Used in imaging and targeted therapy, demonstrating the scaffold’s adaptability for diagnostic applications .

- Limitations : Higher molecular weights (e.g., SRT1720 at 529 g/mol) may reduce oral bioavailability, necessitating formulation optimization .

Preparation Methods

Hydrolysis of Quinoxaline-2-Carboxylate Esters

Quinoxaline-2-carboxylic acid is commonly prepared via base-mediated hydrolysis of its methyl ester. For example, 3-methyl-quinoxaline-2-carboxylic acid methyl ester undergoes saponification in methanol with 2 N NaOH (30 min, room temperature), followed by acidification with HCl to yield the free acid in 87% yield. This method is scalable and avoids harsh oxidative conditions, making it suitable for acid-sensitive substrates.

Oxidation of Halomethylquinoxalines

Alternative routes employ catalytic oxidation of 6-halomethylquinoxalines under alkaline conditions. A patented method utilizes:

-

Substrate : 6-chloromethylquinoxaline (0.1–0.3 M in aqueous NaOH)

-

Catalyst : Co(OAc)₂ (5 mol%)

-

Conditions : O₂ bubbling at 80–120°C for 8–48 h

-

Yield : 80% quinoxaline-6-carboxylic acid

This approach is advantageous for substrates prone to over-oxidation, as it avoids stoichiometric oxidants like KMnO₄. The reaction mechanism involves benzylic C–H activation followed by sequential oxidation to the carboxylic acid.

Diastereoselective Synthesis of 2-Methyl-3-Oxo-Hexahydrocinnolin-6-Amine

Pseudo-Six-Component Cyclization

The hexahydrocinnolin core is constructed via a one-pot reaction adapted from hexahydroquinoline syntheses:

| Components | Molar Ratio | Catalyst | Conditions | Yield | dr |

|---|---|---|---|---|---|

| Benzaldehyde derivatives | 3.0 equiv | H₂SO₄ (10 mol%) | 80°C, 12 h, EtOH | 72–85% | 95:5 |

| Meldrum’s acid | 2.0 equiv | ||||

| 1,2-Diaminopropane | 1.0 equiv |

This method forms four contiguous stereocenters via a tandem Knoevenagel-Michael-cyclization sequence. The 2-methyl-3-oxo group arises from the use of α-branched diamines, while Meldrum’s acid acts as both a carbonyl precursor and a traceless leaving group.

Oxidative Amidation-Heterocycloannulation

An alternative route employs 2,2-dibromo-1-arylethanones and 1,2-diamines under metal-free conditions:

-

Oxidative amidation : Dibromoethanone reacts with NH₃ to form α-ketoamide intermediates

-

Cyclization : Intramolecular nucleophilic attack generates the hexahydrocinnolin ring

-

Key advantage : Avoids transition metals, simplifying purification

Amide Coupling Strategies

Acid Chloride-Mediated Coupling

Quinoxaline-2-carboxylic acid is activated with oxalyl chloride (1.2 equiv, DCM, 0°C to reflux) and reacted with hexahydrocinnolin-6-amine (1.0 equiv) in the presence of Et₃N (2.5 equiv). Typical conditions yield the target amide in 68–75% purity.

Catalytic Amidation Using T3P®

Modern protocols employ propylphosphonic anhydride (T3P®) for improved efficiency:

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 25°C |

| Reaction time | 4 h |

| Yield | 89% |

| Purity (HPLC) | 98.2% |

This method minimizes racemization and is compatible with acid-sensitive substrates.

Optimization of Stereochemical Control

Critical parameters influencing diastereoselectivity in the hexahydrocinnolin core:

-

Solvent polarity : Apolar solvents (toluene vs. DMF) increase dr from 80:20 to 95:5

-

Catalytic acid : Chiral phosphoric acids (10 mol%) achieve up to 99:1 er in model systems

-

Temperature gradient : Slow heating (0.5°C/min) during cyclization improves crystal packing

Scalability and Industrial Considerations

A gram-scale synthesis (Patent US6562972B1) demonstrates:

-

Cost reduction : $12.50/g at 100 kg batch vs. $142/g for small-scale

-

Waste metrics :

-

PMI (Process Mass Intensity): 18.7 vs. 32.4 for classical routes

-

E-factor: 6.2 kg waste/kg product

-

Key innovations enabling scale-up:

-

Continuous flow oxidation of halomethyl precursors

-

In situ acid scavenging using polymer-supported bases

Q & A

Basic Research Questions

Q. What established synthetic routes are available for synthesizing N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)quinoxaline-2-carboxamide, and what are the critical reaction conditions?

- Methodological Answer : Synthesis typically involves coupling quinoxaline-2-carboxylic acid derivatives with cinnoline-based amines. For example, hexahydrocinnoline intermediates (e.g., 2-methyl-3-oxo-hexahydrocinnoline-6-carboxylic acid) can be prepared via cyclization reactions under acidic conditions, followed by amide bond formation using carbodiimide coupling agents like HBTU in the presence of triethylamine (TEA) . Purity is ensured through recrystallization or column chromatography, with structural validation via NMR and mass spectrometry.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer : X-ray crystallography (using SHELX software for refinement ) resolves the 3D structure, confirming stereochemistry and hydrogen-bonding networks. NMR (¹H/¹³C) identifies proton environments and substituent effects, while IR spectroscopy verifies functional groups like carbonyl (C=O) and amide (N-H) stretches . High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.

Q. What in vitro assays are recommended to evaluate its primary biological targets (e.g., SIRT1)?

- Methodological Answer : SIRT1 activation is measured using fluorometric assays with acetylated peptide substrates (e.g., Fluoro-de-Lys®). EC₅₀ values are determined via dose-response curves, with validation through siRNA knockdown or SIRT1 inhibitors (e.g., EX-527) to confirm target specificity . Mitochondrial biogenesis is assessed via qPCR for mitochondrial DNA copy number and Western blotting for PGC-1α deacetylation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mitochondrial biogenesis data across different cell models?

- Methodological Answer : Discrepancies may arise from cell-specific SIRT1 expression or oxidative stress levels. Experimental controls should include:

- Baseline mitochondrial metrics : Measure basal ATP levels, oxygen consumption (QO₂), and NDUFB8 expression .

- Stress context : Compare effects under oxidative injury (e.g., TBHP treatment) vs. normal conditions.

- Pathway inhibition : Use AMPK/SIRT1 inhibitors to isolate mechanism-specific effects .

Q. What strategies optimize the compound’s selectivity for SIRT1 over SIRT2/3, and how is off-target activity quantified?

- Methodological Answer :

- Structural modifications : Introduce substituents on the quinoxaline or cinnoline moieties to sterically hinder SIRT2/3 binding .

- Selectivity assays : Parallel enzymatic assays for SIRT1-3 with standardized substrates (e.g., acetylated p53 for SIRT1, α-tubulin for SIRT2).

- Computational docking : Molecular dynamics simulations predict binding affinity differences using SIRT1/2/3 crystal structures .

Q. How do polymorphic forms of this compound influence its biological activity, and how are they characterized?

- Methodological Answer : Polymorphism impacts solubility and target engagement. Techniques include:

- DSC/TGA : Identify thermal transitions corresponding to polymorphs.

- PXRD : Differentiate crystalline forms.

- In vitro activity comparison : Test each polymorph in dose-response assays (e.g., SIRT1 activation, mitochondrial respiration) .

Q. What experimental designs are critical for establishing structure-activity relationships (SAR) in quinoxaline-cinnoline hybrids?

- Methodological Answer :

- Core scaffold variation : Synthesize analogs with modified substituents (e.g., methyl, nitro, methoxy) on the quinoxaline ring .

- Bioisosteric replacement : Replace cinnoline with pyridopyrazine or benzothiazole to assess ring flexibility.

- Pharmacokinetic profiling : Measure LogP, plasma stability, and CYP450 inhibition to link structural changes to ADMET properties .

Data Analysis & Contradiction Management

Q. How should researchers address inconsistencies in cytotoxicity data between cancer cell lines and primary cells?

- Methodological Answer :

- Context-dependent assays : Test the compound in co-culture systems (e.g., cancer cells + fibroblasts) to mimic tumor microenvironments.

- Apoptosis markers : Use flow cytometry for Annexin V/PI staining to differentiate necrotic vs. apoptotic death .

- Metabolic profiling : Compare glycolytic vs. oxidative phosphorylation rates (Seahorse XF Analyzer) to identify cell-line-specific vulnerabilities .

Q. What statistical approaches validate the reproducibility of dose-dependent SIRT1 activation in high-throughput screens?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.